Cas no 1467060-99-6 (3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol)

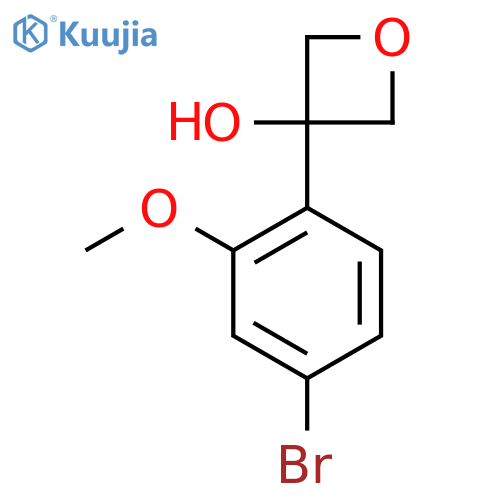

1467060-99-6 structure

商品名:3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol

CAS番号:1467060-99-6

MF:C10H11BrO3

メガワット:259.096542596817

CID:4917993

3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(4-bromo-2-methoxyphenyl)oxetan-3-ol

- 3-(4-Bromo-2-methoxyphenyl)-3-oxetanol

- 3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol

-

- インチ: 1S/C10H11BrO3/c1-13-9-4-7(11)2-3-8(9)10(12)5-14-6-10/h2-4,12H,5-6H2,1H3

- InChIKey: FXPHFXLPZWNGJL-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)OC)C1(COC1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 206

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 38.7

3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM285735-1g |

3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol |

1467060-99-6 | 95%+ | 1g |

$867 | 2023-03-07 | |

| Ambeed | A430199-1g |

3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol |

1467060-99-6 | 97% | 1g |

$875.0 | 2024-04-23 | |

| Chemenu | CM285735-1g |

3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol |

1467060-99-6 | 95+% | 1g |

$818 | 2021-06-09 | |

| Alichem | A019125313-1g |

3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol |

1467060-99-6 | 95% | 1g |

918.75 USD | 2021-06-16 |

3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

1467060-99-6 (3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol) 関連製品

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 506-17-2(cis-Vaccenic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1467060-99-6)3-(4-Bromo-2-methoxyphenyl)oxetan-3-ol

清らかである:99%

はかる:1g

価格 ($):788.0